molecular formula C22H24N2O3 B5146520 6-(1-azepanylcarbonyl)-2-(4-methoxybenzyl)-1,3-benzoxazole

6-(1-azepanylcarbonyl)-2-(4-methoxybenzyl)-1,3-benzoxazole

Cat. No. B5146520
M. Wt: 364.4 g/mol
InChI Key: YIYNDBINZMPYDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(1-azepanylcarbonyl)-2-(4-methoxybenzyl)-1,3-benzoxazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is primarily used as a research tool to study the mechanism of action, biochemical and physiological effects, and future directions of various biological processes.

Mechanism of Action

The mechanism of action of 6-(1-azepanylcarbonyl)-2-(4-methoxybenzyl)-1,3-benzoxazole is not fully understood. However, it has been proposed that this compound acts as a modulator of various biological processes, including neurotransmission, ion channel function, and gene expression. It has been shown to bind to specific receptors and enzymes in the brain and other organs, leading to changes in cellular signaling and gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-(1-azepanylcarbonyl)-2-(4-methoxybenzyl)-1,3-benzoxazole are diverse and depend on the specific biological process being studied. In neurobiology, this compound has been shown to modulate the activity of various neurotransmitters, including dopamine, serotonin, and glutamate. It has also been shown to affect the function of ion channels, leading to changes in cellular excitability and synaptic transmission. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-(1-azepanylcarbonyl)-2-(4-methoxybenzyl)-1,3-benzoxazole in lab experiments is its high potency and selectivity. This compound has been shown to have a high affinity for specific receptors and enzymes, making it a valuable tool for studying specific biological processes. However, one of the limitations of using this compound is its potential toxicity. It has been shown to have toxic effects on certain cell types at high concentrations, which can limit its use in certain experiments.

Future Directions

There are many future directions for research involving 6-(1-azepanylcarbonyl)-2-(4-methoxybenzyl)-1,3-benzoxazole. One potential direction is the development of new drugs based on this compound for the treatment of various diseases, including neurological disorders and cancer. Another direction is the study of the long-term effects of this compound on cellular signaling and gene expression, which could provide insights into its potential therapeutic applications. Additionally, further research is needed to understand the mechanism of action of this compound and its potential interactions with other drugs and biological molecules.

Synthesis Methods

The synthesis of 6-(1-azepanylcarbonyl)-2-(4-methoxybenzyl)-1,3-benzoxazole involves the condensation of 4-methoxybenzaldehyde and 2-aminobenzoic acid in the presence of an acid catalyst. The resulting intermediate is then reacted with 1-azepanecarbonyl chloride to obtain the final product. This synthesis method has been optimized to produce high yields of pure product, making it suitable for large-scale production.

Scientific Research Applications

6-(1-azepanylcarbonyl)-2-(4-methoxybenzyl)-1,3-benzoxazole has been used in various scientific research applications, including drug discovery, neurobiology, and cancer research. In drug discovery, this compound has been used as a lead compound to design and synthesize new drugs for the treatment of various diseases. In neurobiology, it has been used to study the mechanism of action of various neurotransmitters and their receptors. In cancer research, it has been used to evaluate the efficacy of potential anticancer drugs.

properties

IUPAC Name

azepan-1-yl-[2-[(4-methoxyphenyl)methyl]-1,3-benzoxazol-6-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c1-26-18-9-6-16(7-10-18)14-21-23-19-11-8-17(15-20(19)27-21)22(25)24-12-4-2-3-5-13-24/h6-11,15H,2-5,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIYNDBINZMPYDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=NC3=C(O2)C=C(C=C3)C(=O)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azepan-1-yl-[2-[(4-methoxyphenyl)methyl]-1,3-benzoxazol-6-yl]methanone

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